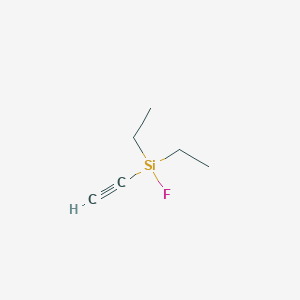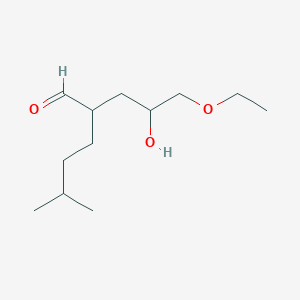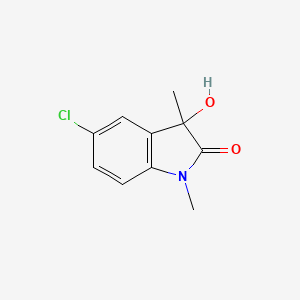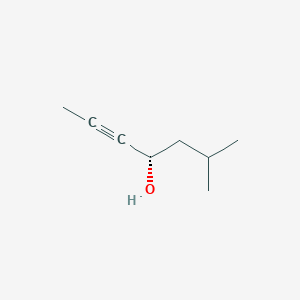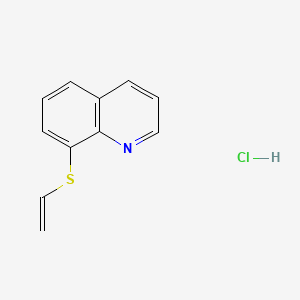![molecular formula C16H16N2O4 B14594456 2-{(E)-[(4-Aminophenyl)methylidene]amino}-4,5-dimethoxybenzoic acid CAS No. 61212-86-0](/img/structure/B14594456.png)
2-{(E)-[(4-Aminophenyl)methylidene]amino}-4,5-dimethoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{(E)-[(4-Aminophenyl)methylidene]amino}-4,5-dimethoxybenzoic acid is an organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an aminophenyl group and a dimethoxybenzoic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(4-Aminophenyl)methylidene]amino}-4,5-dimethoxybenzoic acid typically involves the condensation of 4-aminobenzaldehyde with 2-amino-4,5-dimethoxybenzoic acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and waste management.
Analyse Des Réactions Chimiques
Types of Reactions
2-{(E)-[(4-Aminophenyl)methylidene]amino}-4,5-dimethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions may result in a variety of substituted derivatives.
Applications De Recherche Scientifique
2-{(E)-[(4-Aminophenyl)methylidene]amino}-4,5-dimethoxybenzoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-{(E)-[(4-Aminophenyl)methylidene]amino}-4,5-dimethoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4,5-dimethoxybenzoic acid: A precursor in the synthesis of the target compound.
4-Aminobenzaldehyde: Another precursor used in the synthesis.
Methyl 2-amino-4,5-dimethoxybenzoate: A related compound with similar structural features.
Uniqueness
2-{(E)-[(4-Aminophenyl)methylidene]amino}-4,5-dimethoxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
61212-86-0 |
|---|---|
Formule moléculaire |
C16H16N2O4 |
Poids moléculaire |
300.31 g/mol |
Nom IUPAC |
2-[(4-aminophenyl)methylideneamino]-4,5-dimethoxybenzoic acid |
InChI |
InChI=1S/C16H16N2O4/c1-21-14-7-12(16(19)20)13(8-15(14)22-2)18-9-10-3-5-11(17)6-4-10/h3-9H,17H2,1-2H3,(H,19,20) |
Clé InChI |
ZQGRBJKLYOUNEH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)C(=O)O)N=CC2=CC=C(C=C2)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


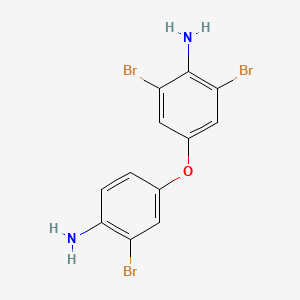
![Diethyl [2-chloro-2-(methylsulfanyl)ethenyl]phosphonate](/img/structure/B14594380.png)
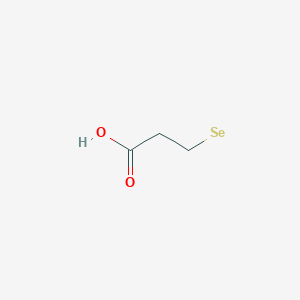
![(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)methanol](/img/structure/B14594412.png)
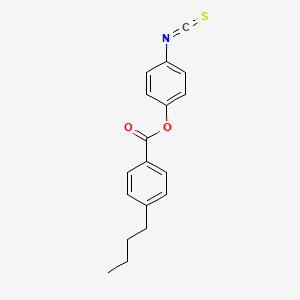
![1H-Pyrrole-2,3-dione, 1,5-diphenyl-4-[phenyl(phenylimino)methyl]-](/img/structure/B14594423.png)
